molecular formula C15H22N2O B6644151 N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide

N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide

Cat. No.: B6644151
M. Wt: 246.35 g/mol
InChI Key: QHDMUOSIXHHUDS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBI is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer. This compound has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound exhibits antitumor activity in animal models of cancer and reduces inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be modified to incorporate various functional groups. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide. One direction is the development of more potent and selective analogs of this compound for use in medicinal chemistry. Another direction is the investigation of the role of this compound in regulating immune responses and inflammation. Additionally, the incorporation of this compound into polymers for the development of new materials with improved properties is an area of interest. Finally, the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science, is an avenue for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action involves the modulation of cellular signaling pathways, and it exhibits various biochemical and physiological effects in vitro and in vivo. Although there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutan-1-ol with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with indole in the presence of a base to yield this compound. The purity of the synthesized compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. In materials science, this compound has been incorporated into polymers to improve their mechanical and thermal properties.

Properties

IUPAC Name

N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10(2)11(3)9-17-15(18)13-5-4-12-6-7-16-14(12)8-13/h4-5,8,10-11,16H,6-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDMUOSIXHHUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CNC(=O)C1=CC2=C(CCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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